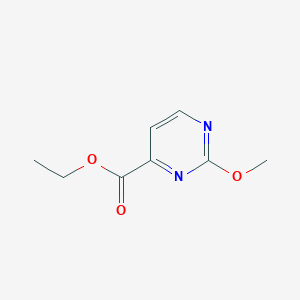
2,4-Dichloropyridin-3-amine hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloropyridin-3-amine hydrate is a chemical compound with the molecular formula C5H4Cl2N2·H2O It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloropyridin-3-amine hydrate typically involves the chlorination of pyridine derivatives. One common method is the reaction of 2,4-dichloropyridine with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 0°C and 150°C, depending on the specific reactants and desired yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,4-Dichloropyridin-3-amine hydrate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or hydroxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydration and Dehydration: The hydrate form can lose or gain water molecules under different environmental conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium thiolate, or primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine oxides, and various pyridine derivatives with different functional groups.
科学的研究の応用
2,4-Dichloropyridin-3-amine hydrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 2,4-Dichloropyridin-3-amine hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
類似化合物との比較
Similar Compounds
2,4-Dichloropyridine: A precursor in the synthesis of 2,4-Dichloropyridin-3-amine hydrate.
3-Aminopyridine: A related compound with similar structural features but different reactivity and applications.
2,4-Dichloro-3-nitropyridine: Another derivative of pyridine with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chlorine and amine groups.
特性
分子式 |
C5H6Cl2N2O |
|---|---|
分子量 |
181.02 g/mol |
IUPAC名 |
2,4-dichloropyridin-3-amine;hydrate |
InChI |
InChI=1S/C5H4Cl2N2.H2O/c6-3-1-2-9-5(7)4(3)8;/h1-2H,8H2;1H2 |
InChIキー |
MWLVXHBGFIHKEC-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1Cl)N)Cl.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





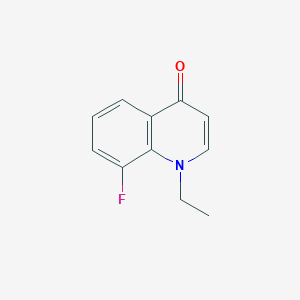
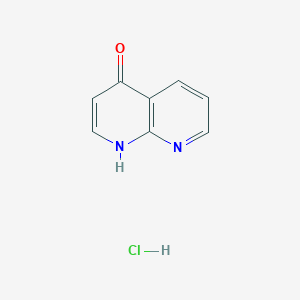


![N-[(2-Methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B11908491.png)
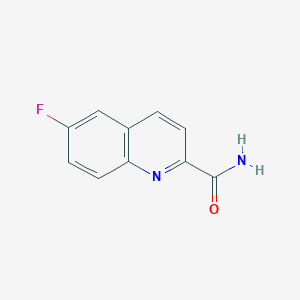
![4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol](/img/structure/B11908502.png)

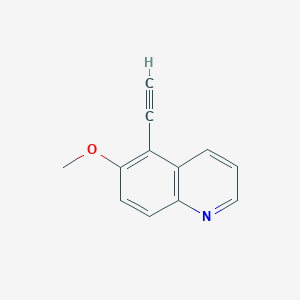
![1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11908516.png)
